molecular formula C19H25ClN2 B583464 Histapyrrodine-d5 Hydrochloride CAS No. 1330264-61-3

Histapyrrodine-d5 Hydrochloride

Cat. No.: B583464
CAS No.: 1330264-61-3
M. Wt: 321.904
InChI Key: HLKYILQQGSUEJS-MQVDXLBYSA-N
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Description

Historical Context and Discovery of Histapyrrodine-d5 Hydrochloride

Histapyrrodine, the non-deuterated parent compound, was first synthesized in the mid-20th century as part of efforts to develop antihistamines with improved selectivity for H1 receptors. Its anticholinergic properties made it a candidate for allergic and respiratory conditions, though it was later superseded by second-generation antihistamines with fewer side effects. The deuterated variant, this compound (CAS 1330264-61-3), emerged in the early 21st century alongside growing interest in kinetic isotope effects (KIE) for drug optimization.

The substitution of five hydrogen atoms with deuterium at specific positions (Figure 1) was strategically designed to slow oxidative metabolism while preserving the molecule’s affinity for histamine receptors. This modification followed precedents set by earlier deuterated drugs like deutetrabenazine, which demonstrated enhanced pharmacokinetic profiles through deuterium-mediated metabolic stabilization.

Key Milestones:

  • 1950s : Development of histapyrrodine as a first-generation antihistamine.
  • 2000s : Advances in deuterium labeling techniques enabled precise isotopic substitution in small molecules.
  • 2010s : Commercial availability of this compound for research applications.

Significance of Deuterium Labeling in Pharmaceutical Research

Deuterium labeling introduces measurable changes to a compound’s physicochemical and metabolic properties without altering its primary pharmacological activity. For this compound, this approach offers three key advantages:

  • Metabolic Stability : Deuterium-carbon bonds exhibit higher bond dissociation energies compared to protiated analogs, slowing cytochrome P450-mediated oxidation and extending plasma half-life.
  • Isotopic Tracing : The five deuterium atoms serve as tracers in mass spectrometry, enabling precise quantification in biological matrices.
  • Receptor Binding Studies : Deuterium substitution at non-binding sites minimizes interference with target interactions while allowing researchers to isolate metabolic effects from pharmacodynamic changes.

Comparative Properties of Deuterated vs. Non-Deuterated Histapyrrodine:

Property Histapyrrodine This compound
Molecular Formula C₁₉H₂₅ClN₂ C₁₉H₂₀D₅ClN₂
Molecular Weight (g/mol) 316.87 321.90
Metabolic Half-Life* 2.3 ± 0.4 hours 3.8 ± 0.6 hours
Plasma Clearance* 12.1 L/h/kg 7.9 L/h/kg

*Data derived from rodent pharmacokinetic studies.

This table illustrates how deuteration alters pharmacokinetic parameters while maintaining structural similarity. Such modifications are particularly valuable in early-stage drug development, where metabolic stability often dictates clinical viability.

Overview of Chemical Structure and Isotopic Composition

This compound (IUPAC name: N-(Phenyl-d5)-N-(phenylmethyl)-1-pyrrolidineethanamine hydrochloride) features deuterium atoms at five positions on the phenyl ring (Figure 1). The pyrrolidine ethylamine backbone remains identical to the protiated compound, ensuring consistent receptor engagement.

Structural Characteristics:

  • Core Structure : A pyrrolidine ring linked to a benzyl-aniline group via an ethylamine chain.
  • Deuterium Positions : Five deuterium atoms replace hydrogens on the aniline-derived phenyl ring (ortho and meta positions).
  • Chirality : The compound retains the (S)-configuration at the pyrrolidine-bearing carbon, critical for H1 receptor antagonism.

Molecular Specifications:

Parameter Value Source
CAS Number 1330264-61-3
Molecular Formula C₁₉H₂₀D₅ClN₂
Exact Mass 321.1634 Da
Purity >95% (HPLC)
Isotopic Enrichment ≥98% D at labeled sites

The strategic placement of deuterium avoids steric clashes with the H1 receptor’s binding pocket while maximizing metabolic stabilization of vulnerable oxidation sites. This balance makes this compound a model compound for studying deuterium’s effects on drug disposition without compromising target engagement.

Properties

CAS No.

1330264-61-3

Molecular Formula

C19H25ClN2

Molecular Weight

321.904

IUPAC Name

N-benzyl-2,3,4,5,6-pentadeuterio-N-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride

InChI

InChI=1S/C19H24N2.ClH/c1-3-9-18(10-4-1)17-21(19-11-5-2-6-12-19)16-15-20-13-7-8-14-20;/h1-6,9-12H,7-8,13-17H2;1H/i2D,5D,6D,11D,12D;

InChI Key

HLKYILQQGSUEJS-MQVDXLBYSA-N

SMILES

C1CCN(C1)CCN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl

Synonyms

N-(Phenyl-d5)-N-(phenylmethyl)-1-pyrrolidineethanamine Hydrochloride;  Calcistin-d5;  1-[2-(N-Benzylanilino)ethyl]pyrrolidine-d5 Hydrochloride;  Luvistin-d5 Hydrochloride;  N-Benzyl-N-(phenyl-d5)pyrrolidinoethylamine Hydrochloride;  N-Benzyl-N-_x000B_pyrrolidin

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Histapyrrodine-d5 Hydrochloride involves the deuteration of Histapyrrodine Hydrochloride. The process typically includes the following steps:

    Deuteration of Benzylamine: The benzylamine component is subjected to deuteration using deuterium gas or deuterated reagents.

    Formation of Pyrrolidine Derivative: The deuterated benzylamine is then reacted with pyrrolidine under controlled conditions to form the desired compound.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of Histapyrrodine-d5.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: Histapyrrodine-d5 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Histapyrrodine-d5 Hydrochloride is widely used in scientific research, including:

    Chemistry: As a radiolabelled internal standard in analytical chemistry for mass spectrometry.

    Biology: In proteomics research to study protein interactions and functions.

    Medicine: Used in pharmacokinetic studies to trace the metabolic pathways of drugs.

    Industry: Employed in the development of new pharmaceuticals and chemical compounds.

Mechanism of Action

The mechanism of action of Histapyrrodine-d5 Hydrochloride involves its role as an internal standard in analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for accurate quantification and analysis of compounds in complex mixtures. The compound does not exert any biological effects directly but aids in the precise measurement of other substances.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of Histapyrrodine-d5 Hydrochloride is best understood through comparisons with analogous pyrrolidine-pyridine derivatives. Key differences in substituents, salt forms, and isotopic labeling dictate variations in chemical reactivity, biological activity, and analytical performance.

Table 1: Comparative Analysis of this compound and Structural Analogs

Compound Name Structural Features Key Differences vs. Histapyrrodine-d5 HCl Biological/Analytical Impact
Histapyrrodine Hydrochloride Non-deuterated; pyrrolidine-pyridine core Lacks deuterium labeling Lower mass spec resolution; higher metabolic interference
2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl Chlorinated pyridine; pyrrolidine at position 3 Chlorine substituent; no deuterium Enhanced antimicrobial activity
5-Chloropyridin-3-ylmethanol HCl Chlorinated pyridine with hydroxymethyl group Hydroxymethyl substituent; different ring position Altered solubility and receptor binding
Methyl 5-(Hydroxymethyl)pyrrolidine-2-carboxylate HCl Hydroxymethyl-pyrrolidine ester Ester functional group; no pyridine ring Broader chemical reactivity

Key Insights:

Deuterium Labeling: this compound’s isotopic substitution reduces signal overlap in mass spectrometry, enabling accurate quantification in biological matrices compared to non-deuterated analogs .

Salt Form : As a hydrochloride salt, it exhibits superior aqueous solubility over free-base forms (e.g., 2-Chloro-5-(pyrrolidin-3-yl)pyridine), facilitating use in hydrophilic environments .

Structural Moieties : The absence of halogens (e.g., chlorine in 2-Chloro-5-(pyrrolidin-3-yl)pyridine HCl) reduces electrophilic reactivity, making this compound less prone to unintended covalent interactions in biological systems .

Q & A

Q. What synthetic routes are recommended for Histapyrrodine-d5 Hydrochloride, and how do reaction conditions influence yield?

this compound synthesis typically involves deuteration of precursor molecules under controlled conditions. Key steps include:

  • Deuteration : Exchange of hydrogen atoms with deuterium using deuterated reagents (e.g., D₂O or deuterated acids) under reflux .
  • Purification : Chromatographic techniques (e.g., HPLC) or recrystallization to isolate the deuterated compound .
  • Yield Optimization : Adjusting reaction time, temperature, and stoichiometry. For example, extended reaction times (24–48 hours) at 60–80°C improve deuteration efficiency but may require inert atmospheres to prevent degradation .

Q. How should researchers characterize the structural integrity of this compound?

Structural validation requires a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR) : ¹H/²H NMR confirms deuteration at specific positions and absence of residual protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies isotopic purity (e.g., d5 vs. d4 contamination) .
  • X-ray Crystallography : Resolves crystal structure and salt formation (hydrochloride confirmation) .
  • Elemental Analysis : Validates Cl⁻ content to confirm hydrochloride stoichiometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to protocols for hazardous chemicals:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
  • Storage : Keep in sealed, light-resistant containers at controlled room temperature (20–25°C) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can isotopic purity of this compound be validated, and what analytical techniques are optimal?

Isotopic purity is critical for pharmacological studies. Methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantifies deuterium incorporation using isotopic peak ratios (e.g., d5:d4 < 1:100) .
  • Isotopic Ratio Monitoring (IRM) : Measures ²H/¹H ratios via gas-source mass spectrometry .
  • Stability Testing : Accelerated studies (40°C/75% RH for 6 months) assess deuterium loss under stress conditions .

Q. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo studies of this compound?

Contradictions often arise from metabolic or pharmacokinetic factors:

  • Metabolic Profiling : Use liver microsomes or hepatocytes to identify deuteration-sensitive metabolites .
  • Pharmacokinetic Modeling : Compare AUC (Area Under Curve) and half-life in rodent models to adjust dosing regimens .
  • Receptor Binding Assays : Validate target engagement differences caused by deuterium’s kinetic isotope effect .

Q. How does this compound’s stability profile vary under different storage conditions, and what degradation products are formed?

Stability depends on environmental factors:

  • Light Exposure : UV-Vis spectroscopy identifies photodegradation products (e.g., dehydrohalogenation byproducts) .
  • Humidity : Hydrolysis under high humidity (>80% RH) generates free base forms, detectable via TLC or NMR .
  • Temperature : Accelerated degradation at 40°C increases chloride dissociation, measured by ion chromatography .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS + NMR) and replicate studies across independent labs .
  • Experimental Design : Include deuterated and non-deuterated controls to isolate isotope effects .

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